Nezulcitinib

Description

Nezulcitinib is a lung-selective inhibitor of the Janus associated-kinases (JAKs), with potential immunomodulatory and anti-inflammatory activities. Upon administration via nebulized inhalation, this compound inhibits the activity of the JAKs, thereby disrupting cytokine-induced activation of JAK-STAT signaling pathways in the airways. This may inhibit the release of pro-inflammatory cytokines and chemokines, reducing inflammatory responses and preventing inflammation-induced damage. The Janus kinase family of non-receptor tyrosine kinases, which includes tyrosine-protein kinase JAK1 (Janus kinase 1; JAK1), tyrosine-protein kinase JAK2 (Janus kinase 2; JAK2), tyrosine-protein kinase JAK3 (Janus kinase 3; JAK3) and non-receptor tyrosine-protein kinase TYK2 (tyrosine kinase 2), plays a key role in cytokine signaling.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a lung-selective pan-Janus-associated kinase (JAK) inhibito

Structure

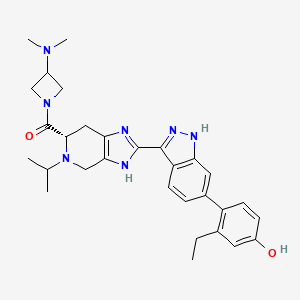

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(dimethylamino)azetidin-1-yl]-[(6S)-2-[6-(2-ethyl-4-hydroxyphenyl)-1H-indazol-3-yl]-5-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-6-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O2/c1-6-18-11-21(38)8-10-22(18)19-7-9-23-24(12-19)33-34-28(23)29-31-25-13-27(37(17(2)3)16-26(25)32-29)30(39)36-14-20(15-36)35(4)5/h7-12,17,20,27,38H,6,13-16H2,1-5H3,(H,31,32)(H,33,34)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIIUJSNIKEMCK-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(C(C5)C(=O)N6CC(C6)N(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN([C@@H](C5)C(=O)N6CC(C6)N(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2412496-23-0 | |

| Record name | Nezulcitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2412496230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEZULCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXA4I8AH6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nezulcitinib: A Technical Whitepaper on a Pan-JAK Inhibitor for Inflammatory Lung Conditions

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nezulcitinib (formerly TD-0903) is an investigational, inhaled, lung-selective pan-Janus kinase (JAK) inhibitor. Developed by Theravance Biopharma, it is designed for direct delivery to the lungs to offer broad immunomodulation by inhibiting all JAK family members (JAK1, JAK2, JAK3, and TYK2). This approach aims to block signaling of numerous pro-inflammatory cytokines involved in acute lung injury while minimizing systemic immunosuppression. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, and clinical development, with a focus on quantitative data and experimental methodologies.

Core Mechanism of Action: Pan-JAK Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the catalytic ATP-binding site within the kinase domain of JAKs.[1] This action prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). The activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[1] By inhibiting all four JAK isoforms, this compound broadly disrupts the signaling of multiple cytokines and growth factors that are crucial drivers of the hyperinflammation seen in conditions like acute respiratory distress syndrome (ARDS).[2][3] The drug is administered via nebulization to selectively target the airways, thereby maximizing local efficacy and minimizing systemic exposure and associated side effects.[2][4]

Preclinical Data and In Vitro Activity

This compound has demonstrated potent inhibitory activity against all members of the human JAK family in biochemical assays.[5] Its pan-JAK inhibitory profile is a key design feature, intended to broadly suppress cytokine-driven inflammation in the lungs.

In Vitro Inhibitory Activity

Quantitative analysis in biochemical and cell-based assays confirms this compound's potent, broad-spectrum JAK inhibition.

| Target | Assay Type | Value Type | Result |

| JAK1 | Biochemical | pKi | 10.3 |

| JAK2 | Biochemical | pKi | 10.6 |

| JAK3 | Biochemical | pKi | 10.2 |

| TYK2 | Biochemical | pKi | 9.2 |

| JAK (most potent) | Cell-Based | IC50 | 12.6 nM |

Table 1: In Vitro Inhibitory Activity of this compound. Data sourced from Theravance Biopharma.[5]

Experimental Protocols: In Vitro Assays

-

Biochemical Assays: Detailed public protocols for these assays are limited. The reported pKi values were derived from assays using purified, isolated kinase domains of the four human JAK family members.[5] The negative log-transformed inhibition constant (pKi) indicates high binding affinity across the JAK family.

-

Cell-Based Assays: this compound's activity was confirmed by its ability to inhibit cytokine-induced STAT6 phosphorylation in bronchial epithelial cell lines.[5] The half-maximal inhibitory concentration (IC50) was determined in the most sensitive cell-based assay, with the value adjusted for human plasma protein binding of 98.1%.[5]

In Vivo Efficacy: Murine Model of Lung Injury

In a murine model designed to mimic key aspects of acute lung injury, inhaled this compound demonstrated significant anti-inflammatory effects.

| Biomarker | Effect | Dose (mg/kg) | Inhibition (%) |

| CXCL9, CXCL10, CXCL11 | Chemokine Reduction | 0.6 and 2 | ≥70-100% |

| Neutrophils (BALF) | Cell Infiltration Reduction | 0.6 and 2 | ~97% |

| pSTAT1 | Pathway Activation | 0.6 and 2 | Reduction Observed |

Table 2: In Vivo Efficacy in Concanavalin A-Induced Lung Injury Model.[6]

Experimental Protocols: Murine Model

The study aimed to assess this compound's ability to block Concanavalin A (ConA)-induced lung inflammation in mice, a model relevant to T-cell-mediated lung injury and cytokine release.[6]

-

Method: this compound (at doses of 0.6 and 2 mg/kg) was administered to mice via oropharyngeal aspiration. This was performed 60 minutes before and 10 hours after the administration of ConA, which was also delivered by oropharyngeal aspiration to induce lung inflammation.[6]

-

Endpoints: The primary outcomes measured were the levels of CXCR3 chemokines (CXCL9, CXCL10, and CXCL11), neutrophil counts in the bronchoalveolar lavage fluid (BALF), and parenchymal pSTAT1 staining to confirm pathway inhibition.[6]

Clinical Development Program

This compound has been evaluated in Phase 1 studies in healthy volunteers and a Phase 2 study in hospitalized patients with COVID-19-associated acute lung injury.

Phase 1 Study in Healthy Participants

This two-part study evaluated the safety, tolerability, and pharmacokinetics (PK) of inhaled this compound.

-

Design: A double-blind, randomized, placebo-controlled study.[7]

-

Key Findings:

-

Safety: this compound was well-tolerated at all doses. All treatment-emergent adverse events (TEAEs) were mild or moderate, and none led to discontinuation.[7]

-

Pharmacokinetics: Plasma exposure was low and increased proportionally with the dose, showing no significant drug accumulation.[5] Maximal plasma concentrations were well below levels expected to cause systemic JAK inhibition, supporting its lung-selective profile.[5][7]

-

Phase 2 Study in Hospitalized COVID-19 Patients (NCT04402866)

This study assessed the efficacy and safety of this compound in patients with severe COVID-19 and acute lung injury.

-

Design: A randomized, double-blind, placebo-controlled, multi-center trial. Patients were randomized 1:1 to receive either 3 mg of nebulized this compound or a placebo once daily for up to 7 days, in addition to standard of care, which included corticosteroids for approximately 99% of patients.[4][8]

-

Endpoints:

-

Key Findings:

-

The study did not meet its primary endpoint; there was no statistically significant difference in RFF days between the this compound and placebo groups (median: 21 days for both).[4][8]

-

No significant differences were observed in the secondary efficacy endpoints.[4]

-

A favorable, though not statistically significant, trend was observed for 28-day all-cause mortality in the this compound group (6 deaths vs. 13 in placebo; HR: 0.42, p=0.08).[4]

-

In a post-hoc analysis of patients with baseline C-reactive protein (CRP) levels below 150 mg/L, this compound treatment was associated with a significant improvement in mortality (p=0.009) and time to recovery (p=0.02).[4][9]

-

Safety: this compound was well-tolerated, with fewer patients experiencing adverse events (34.0%) and serious adverse events (9.7%) compared to the placebo group (41.2% and 15.7%, respectively).[4]

-

Summary and Future Directions

This compound is a potent, inhaled, lung-selective pan-JAK inhibitor. Preclinical data robustly support its mechanism of action and anti-inflammatory potential in the lungs. While the Phase 2 study in a broad population of hospitalized COVID-19 patients did not meet its primary efficacy endpoint, the drug demonstrated a favorable safety profile and encouraging trends in mortality, particularly in a biomarker-defined subpopulation (CRP <150 mg/L).[4][10] These findings suggest that the therapeutic potential of this compound may be most evident in specific patient populations characterized by a particular inflammatory signature. Further investigation is required to determine if this compound can confer clinical benefit in targeted populations with acute pulmonary hyperinflammation.[8]

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C30H37N7O2 | CID 146421275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Theravance Biopharma, Inc. Announces Top-Line Results From Phase 2 Study of this compound In Patients Hospitalized With Acute Lung Injury Due to COVID-19 [prnewswire.com]

- 5. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of an inhaled pan-Janus kinase inhibitor, this compound, in hospitalised patients with COVID-19: results from a phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theravance’s this compound fails to meet Phase II goals in Covid-19 [clinicaltrialsarena.com]

- 10. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

Preclinical Pharmacology of Inhaled Nezulcitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nezulcitinib (formerly TD-0903) is an investigational, inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor developed for the treatment of acute lung injury and other inflammatory lung diseases. By directly targeting the lung tissue, this compound is designed to exert a potent anti-inflammatory effect at the site of disease while minimizing systemic exposure and associated side effects. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used to characterize its activity.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound is a potent inhibitor of all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These intracellular tyrosine kinases are critical components of the JAK-STAT signaling pathway, a primary mechanism through which numerous cytokines and growth factors transduce signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immunity.

Upon cytokine binding to their cognate receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression. This compound, by inhibiting the kinase activity of JAKs, blocks this entire cascade, thereby preventing the pro-inflammatory effects of a broad range of cytokines.

Below is a diagram illustrating the mechanism of action of this compound within the JAK-STAT signaling pathway.

Nezulcitinib (TD-0903): A Technical Guide for Research in Acute Lung Injury Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nezulcitinib (formerly TD-0903) is an inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor under investigation for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). By inhibiting all four JAK isoforms (JAK1, JAK2, JAK3, and TYK2), this compound broadly dampens the inflammatory cascade driven by multiple cytokines that are central to the pathophysiology of ALI/ARDS.[1][2] Preclinical studies in mouse models of acute lung injury have demonstrated significant reductions in key inflammatory markers, including CXCR3 chemokines and neutrophil infiltration in the lungs.[3] This document provides an in-depth technical guide on the core aspects of this compound for researchers, summarizing key preclinical data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Mechanism of Action: Pan-JAK Inhibition in the Lung

This compound is designed for direct delivery to the lungs via nebulization, which allows for high local concentrations and target engagement while minimizing systemic exposure.[4][5] Its mechanism of action is centered on the inhibition of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary conduit for signaling by numerous pro-inflammatory cytokines implicated in the "cytokine storm" associated with ALI and ARDS.[1][6]

Many cytokines involved in ALI, such as interferons (IFNs) and various interleukins (ILs), bind to their receptors on the surface of lung epithelial and immune cells. This binding event activates receptor-associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[7] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to upregulate the expression of numerous inflammatory genes, including chemokines that recruit inflammatory cells to the site of injury.[8][9]

This compound, by acting as a pan-JAK inhibitor, blocks this signaling cascade at its origin, thereby preventing the downstream inflammatory response.[4][10] Preclinical evidence indicates that this compound potently inhibits all human JAK family members, with pKi values of 10.3 (JAK1), 10.6 (JAK2), 10.2 (JAK3), and 9.2 (Tyk2).[11][12] This broad inhibition is crucial for mitigating the complex inflammatory milieu of ALI.

Preclinical Efficacy in Acute Lung Injury Models

This compound has demonstrated significant efficacy in a preclinical mouse model of T-cell-mediated acute lung injury induced by concanavalin A (ConA).[3] This model recapitulates key features of immune-mediated lung injury, including the upregulation of specific chemokines and the influx of inflammatory cells.

Quantitative Data from ConA-Induced ALI Model

The following tables summarize the key quantitative findings from a study where this compound was administered to mice via oropharyngeal aspiration (OA) 60 minutes before and 10 hours after ConA administration.[3]

Table 1: Effect of this compound on Lung Chemokines (8 hours post-ConA)

| Treatment Group | Dose (mg/kg) | CXCL9 Inhibition | CXCL10 Inhibition | CXCL11 Inhibition |

|---|

| this compound | 0.6 and 2 | ≥70-100% | ≥70-100% | ≥70-100% |

Table 2: Effect of this compound on Lung Inflammation (24-48 hours post-ConA)

| Treatment Group | Dose (mg/kg) | BALF Neutrophil Reduction | Parenchymal pSTAT1 Staining | Histological ALI Signs |

|---|---|---|---|---|

| This compound | 0.6 and 2 | ~97% | Reduced | Reduced |

Histological ALI signs include interstitial inflammation, peribronchial/perivascular edema, and neutrophil influx.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in ALI models.

Concanavalin A-Induced Acute Lung Injury Mouse Model

This protocol is based on the methods described for the preclinical evaluation of this compound.[3]

-

Animal Model: Use adult C57BL/6 mice (8-12 weeks old).

-

Concanavalin A Preparation: Dissolve Concanavalin A (from Canavalia ensiformis) in sterile, pyrogen-free saline to the desired concentration. The exact concentration should be determined in pilot studies to achieve a robust but sublethal lung injury.

-

This compound Formulation and Administration: Prepare a suspension of this compound in an appropriate vehicle for inhalation. Administer this compound (e.g., 0.6 and 2 mg/kg) or vehicle control to mice via oropharyngeal aspiration (OA).[3] A typical volume for OA in mice is 30-50 µL.[13][14] The first dose is administered 60 minutes prior to ConA challenge.

-

Induction of ALI: 60 minutes after the first this compound dose, lightly anesthetize the mice and administer ConA via oropharyngeal aspiration.

-

Second this compound Dose: Administer a second dose of this compound or vehicle 10 hours after the ConA challenge.[3]

-

Endpoint Analysis:

-

Chemokine Analysis (8 hours post-ConA): Euthanize mice, perfuse the lungs, and collect lung tissue. Homogenize the tissue and measure CXCL9, CXCL10, and CXCL11 levels by ELISA or a multiplex immunoassay.[3]

-

Histopathology and pSTAT1 Staining (24 hours post-ConA): Euthanize mice and fix the lungs by inflation with 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological assessment of injury. Perform immunohistochemistry using an antibody specific for phosphorylated STAT1 (pSTAT1).[3]

-

Bronchoalveolar Lavage (BAL) Fluid Analysis (48 hours post-ConA): Euthanize mice and perform a BAL to collect airway immune cells.[3] (See Protocol 3.2).

-

Bronchoalveolar Lavage (BAL) and Neutrophil Quantification

This protocol provides a general method for BAL and neutrophil analysis in mice.

-

Euthanasia and Tracheal Exposure: Euthanize the mouse via an approved method (e.g., intraperitoneal injection of pentobarbital). Place the mouse in a supine position and surgically expose the trachea.

-

Cannulation: Make a small incision in the trachea and insert a catheter (e.g., a 20-22 gauge catheter). Secure the catheter with a suture.

-

Lavage:

-

Instill a volume of sterile, cold PBS (e.g., 0.5-1.0 mL) into the lungs through the catheter.

-

Gently aspirate the fluid back into the syringe. The recovered volume should be at least 70% of the instilled volume.

-

Repeat the instillation and aspiration process 2-3 times, pooling the recovered fluid (BALF) in a tube on ice.[1][5]

-

-

Cell Counting:

-

Centrifuge the BALF at a low speed (e.g., 300 x g for 10 minutes) to pellet the cells.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total cell count using a hemocytometer or an automated cell counter.

-

-

Differential Cell Count (Neutrophils):

-

Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide.

-

Stain the slides with a differential stain (e.g., Wright-Giemsa).

-

Count at least 300-500 cells under a microscope and determine the percentage of neutrophils based on their characteristic multi-lobed nuclei.[2]

-

Alternatively, neutrophils can be quantified by flow cytometry using specific cell surface markers like Ly6G.[4]

-

In Vitro STAT Phosphorylation Assay

This protocol outlines a general method to assess the in vitro activity of this compound on lung epithelial cells.

-

Cell Culture: Culture human bronchial epithelial cells (e.g., BEAS-2B) in the appropriate medium until they reach 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce baseline signaling activity.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a relevant cytokine, such as IFN-γ (which primarily signals through STAT1) or a combination of IFN-γ and TNF-α, for a short period (e.g., 15-30 minutes).[7][15]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated STAT1 (pSTAT1) and total STAT1.

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities to determine the ratio of pSTAT1 to total STAT1, which reflects the level of STAT1 activation.

-

Signaling Pathway and Experimental Logic

The efficacy of this compound in the ConA-induced ALI model is rooted in its ability to interrupt a specific inflammatory cascade. ConA is a lectin that can activate T-cells, leading to the release of pro-inflammatory cytokines, most notably IFN-γ.[3] IFN-γ then acts on lung epithelial cells and resident immune cells, triggering the JAK-STAT pathway. This leads to the transcription and secretion of the CXCR3 chemokines: CXCL9, CXCL10, and CXCL11.[3] These chemokines create a chemotactic gradient that recruits CXCR3-expressing immune cells, particularly neutrophils and activated T-cells, from the bloodstream into the lung tissue, thereby amplifying the inflammatory response and causing lung injury.[8] this compound intervenes by blocking the initial JAK-mediated signaling, thus preventing chemokine production and subsequent immune cell infiltration.

Conclusion

This compound is a promising therapeutic candidate for ALI/ARDS due to its potent, lung-selective, pan-JAK inhibitory activity. Preclinical data strongly support its mechanism of action, demonstrating effective suppression of a key inflammatory pathway in a relevant mouse model of acute lung injury. The experimental protocols and data presented in this guide provide a technical foundation for researchers to further investigate the therapeutic potential of this compound and other JAK inhibitors in the context of ALI and related inflammatory lung diseases.

References

- 1. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Quantification of bronchoalveolar neutrophil extracellular traps and phagocytosis in murine pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]

- 6. Murine Oropharyngeal Aspiration Model of Ventilator-associated and Hospital-acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of JAK Inhibitors on Release of CXCL9, CXCL10 and CXCL11 from Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oropharyngeal aspiration: an alternative route for challenging in a mouse model of chemical-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Utilization of Oropharyngeal Intratracheal PAMP Administration and Bronchoalveolar Lavage to Evaluate the Host Immune Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of JAK Inhibitors on Release of CXCL9, CXCL10 and CXCL11 from Human Airway Epithelial Cells | PLOS One [journals.plos.org]

- 15. A phase 2 multiple ascending dose study of the inhaled pan-JAK inhibitor this compound (TD-0903) in severe COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Lung-Selective Nezulcitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nezulcitinib (TD-0903) is an investigational, inhaled, pan-Janus kinase (JAK) inhibitor designed for lung-selective delivery. By acting locally in the lungs, this compound aims to mitigate the pulmonary inflammation characteristic of acute lung injury (ALI) while minimizing the systemic side effects associated with oral JAK inhibitors. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion. The document includes a summary of key pharmacokinetic parameters from clinical trials, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a potent inhibitor of all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2). This broad activity allows it to modulate the signaling of a wide array of pro-inflammatory cytokines implicated in the pathogenesis of ALI. Administered via nebulization, this compound is designed to achieve high concentrations in the lung tissue with limited systemic exposure, a key feature of its therapeutic profile.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its lung-selectivity, which is achieved through a combination of targeted delivery and rapid systemic clearance.

Absorption

Following inhalation, this compound is rapidly absorbed from the lungs, with peak plasma concentrations (Cmax) typically observed approximately one hour post-dose.

Distribution

Preclinical studies in multiple animal species have demonstrated a high lung-to-plasma ratio, confirming the targeted distribution of this compound to the site of action. While specific values for the volume of distribution (Vd) in humans have not been publicly disclosed, the long terminal elimination half-life relative to its rapid absorption suggests significant distribution into tissues, particularly the lungs.

Metabolism

Information from preclinical studies indicates that this compound is metabolized, with a minor amount of the unchanged compound eliminated in the urine and bile.

Excretion

The terminal elimination half-life of this compound in plasma is approximately 24 hours, which is supportive of a once-daily dosing regimen. This extended half-life is likely driven by the slow egress of the drug from the lung tissue back into systemic circulation.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from a Phase 1 study in healthy volunteers.

Table 1: Single Ascending Dose Pharmacokinetic Parameters in Healthy Volunteers

| Dose (mg) | Cmax (ng/mL) [Geometric Mean] | Tmax (h) [Median] | AUC0-t (ng·h/mL) [Geometric Mean] | t½ (h) [Mean] |

| 1 | 5.5 | ~1 | - | ~24 |

| 3 | 13.8 | ~1 | - | ~24 |

| 10 | 47.3 | ~1 | - | ~24 |

Table 2: Multiple Ascending Dose Pharmacokinetic Parameters in Healthy Volunteers (Day 7)

| Dose (mg) | Cmax,ss (ng/mL) [Geometric Mean] | Tmax (h) [Median] | AUCtau (ng·h/mL) [Geometric Mean] | Accumulation Ratio |

| 1 | - | ~1 | 21.0 | ~1 |

| 3 | - | ~1 | 51.6 | ~1 |

| 10 | - | ~1 | 177.8 | ~1 |

Table 3: Preclinical Lung-to-Plasma Ratios (AUC-based)

| Species | Administration Route | Lung:Plasma Ratio |

| Mouse | Oral Aspiration | 58:1 |

| Rat | Inhalation | 172:1 |

| Dog | Inhalation | 850:1 |

Experimental Protocols

Phase 1 Clinical Trial Design (NCT04350736)

-

Study Design: A two-part, double-blind, randomized, placebo-controlled study in healthy participants.

-

Part A (Single Ascending Dose): Three cohorts received a single inhaled dose of this compound (1, 3, or 10 mg) or a matching placebo.

-

Part B (Multiple Ascending Dose): Three cohorts received a once-daily inhaled dose of this compound (1, 3, or 10 mg) or a matching placebo for 7 days.

-

-

Drug Administration: this compound was delivered via a PARI eFlow nebulizer system.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of this compound.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and t½.

Bioanalytical Method for this compound in Plasma

While a specific validation report for the bioanalytical method used in the clinical trials is not publicly available, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for the quantification of small molecules like this compound in biological matrices. A typical protocol would involve:

-

Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

-

Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase C18 column with a gradient mobile phase.

-

Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode, with multiple reaction monitoring (MRM) for quantification.

-

Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Visualizations

Signaling Pathway

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Workflow

Caption: Workflow for pharmacokinetic assessment of this compound.

Lung Selectivity Concept

Caption: Conceptual model of this compound's lung selectivity.

Conclusion

The pharmacokinetic profile of this compound is consistent with its design as a lung-selective, inhaled therapy. Its rapid absorption into the lungs, coupled with high lung-to-plasma ratios and a long terminal elimination half-life, suggests sustained local target engagement with minimal systemic exposure. This profile supports the potential for this compound to provide therapeutic benefit in acute lung injury while mitigating the risks associated with systemic JAK inhibition. Further clinical development will be necessary to fully elucidate its efficacy and safety in patient populations.

Initial Safety and Tolerability of Nezulcitinib: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Nezulcitinib (TD-0903) is an investigational, inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor. By targeting the JAK-STAT signaling pathway, which is crucial in mediating inflammatory responses, this compound is being developed to address acute lung injury. This technical guide provides a comprehensive overview of the initial safety and tolerability studies of this compound, with a focus on the first-in-human Phase I clinical trial in healthy volunteers. The data presented herein is crucial for understanding the foundational safety profile of this compound.

Mechanism of Action: Pan-JAK Inhibition

This compound is designed to inhibit the activity of all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which is activated by numerous cytokines involved in inflammatory processes. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes. By inhibiting all JAK isoforms, this compound has the potential to broadly suppress cytokine-driven inflammation in the lungs.[1]

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Nezulcitinib in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nezulcitinib (formerly TD-0903) is a potent, lung-selective, inhaled pan-Janus kinase (JAK) inhibitor developed by Theravance Biopharma. By inhibiting all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), this compound effectively modulates the signaling of a broad spectrum of cytokines and growth factors that are pivotal in inflammatory and immune responses.[1] The JAK-STAT signaling pathway is a critical intracellular cascade that translates extracellular cytokine signals into changes in gene expression, leading to cell proliferation, differentiation, and inflammation.[2] this compound's mechanism of action, therefore, lies in its ability to attenuate this signaling cascade, thereby reducing the hyperinflammatory responses characteristic of various pulmonary diseases.

Preclinical studies in murine models have been instrumental in demonstrating the therapeutic potential of this compound, particularly in the context of acute lung injury (ALI).[3][4] These studies have highlighted the drug's lung-selective nature, achieving high local concentrations with minimal systemic exposure.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in murine models, based on available preclinical data and established experimental methodologies.

Data Presentation

While specific quantitative preclinical data from Theravance Biopharma's murine studies with this compound are not extensively published, the following tables are structured to present the key preclinical pharmacokinetic and pharmacodynamic parameters that have been alluded to in public documents.

Table 1: Preclinical Pharmacokinetics of this compound in Murine Models

| Parameter | Value | Species | Administration Route | Source |

| Lung-to-Plasma Exposure Ratio (AUC0-t) | 58:1 | Mouse | Oral Aspiration | [1] |

Table 2: In Vitro Potency of this compound

| Target | pKi | Assay Type |

| JAK1 | 10.3 | Purified, isolated kinase domains |

| JAK2 | 10.6 | Purified, isolated kinase domains |

| JAK3 | 10.2 | Purified, isolated kinase domains |

| Tyk2 | 9.2 | Purified, isolated kinase domains |

Experimental Protocols

The following protocols are based on established methodologies for inducing acute lung injury in mice and for the administration of inhaled therapeutics. These should be adapted as necessary for specific experimental designs.

Protocol 1: Preparation of this compound Formulation for In Vivo Murine Administration

Objective: To prepare a solution of this compound suitable for oropharyngeal aspiration in mice.

Note: The precise formulation used in the preclinical studies by Theravance Biopharma is not publicly available. The following is a general formulation for a similar class of compounds that can be adapted. Researchers should perform their own formulation and stability studies.

Materials:

-

This compound (TD-0903) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile deionized water (ddH₂O)

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose. For example, to achieve a 1 mg/kg dose in a 25g mouse with a 50 µL administration volume, a stock concentration of 0.5 mg/mL would be required.

-

In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution.

-

Add PEG300 to the tube. A common ratio is to have PEG300 constitute approximately 40% of the final volume. Mix thoroughly until the solution is clear.

-

Add Tween 80 to the solution. Tween 80 is typically used at a low percentage (e.g., 5-10%) to aid in solubility and stability. Mix until the solution is clear.

-

Add sterile ddH₂O to reach the final desired volume.

-

Vortex the solution gently to ensure homogeneity.

-

Protect the final formulation from light and prepare fresh on the day of the experiment.

Protocol 2: Concanavalin A (ConA)-Induced Acute Lung Injury in Mice

Objective: To induce a model of T-cell-mediated acute lung injury.

Materials:

-

Concanavalin A (ConA) from Canavalia ensiformis

-

Sterile, pyrogen-free saline

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Prepare a fresh solution of ConA in sterile saline. A typical dose to induce lung injury is 15-20 mg/kg.

-

Administer the ConA solution via intravenous (i.v.) injection into the tail vein.

-

Monitor mice for signs of distress. The peak of lung injury is typically observed between 8 and 24 hours post-injection.

-

Administer this compound or vehicle control at a predetermined time point before or after the ConA challenge.

Protocol 3: Oropharyngeal Aspiration of this compound in Mice

Objective: To deliver a precise volume of this compound formulation to the lungs of mice.

Materials:

-

Prepared this compound formulation

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Intubation platform or a slanted surface

-

Gel-loading pipette tips

-

Micropipette

Procedure:

-

Anesthetize the mouse using the chosen method. Ensure a surgical plane of anesthesia is reached, as indicated by a lack of response to a toe pinch.

-

Suspend the anesthetized mouse by its upper incisors on an intubation platform at approximately a 60-degree angle.

-

Gently pull the tongue to one side to visualize the oropharynx.

-

Using a micropipette with a gel-loading tip, carefully pipette the desired volume (typically 50 µL for a mouse) of the this compound formulation onto the distal part of the oropharynx.[2]

-

Briefly occlude the nares to encourage the mouse to inhale the liquid.[2]

-

Hold the mouse in a vertical position for a few seconds to allow for the distribution of the fluid into the lungs.

-

Remove the mouse from the platform and place it in a clean cage for recovery. Monitor the mouse until it is fully ambulatory.

Protocol 4: Bronchoalveolar Lavage (BAL) for Assessment of Lung Inflammation

Objective: To collect cells and fluid from the alveolar space to analyze inflammatory markers.

Materials:

-

Euthanasia agent (e.g., CO₂, pentobarbital)

-

Surgical tools (scissors, forceps)

-

Tracheal cannula (e.g., 20-gauge)

-

Suture thread

-

Ice-cold, sterile phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺

-

1 mL syringe

-

15 mL conical tubes on ice

Procedure:

-

At the designated experimental endpoint, euthanize the mouse via an approved method.

-

Place the mouse in a supine position and dissect the neck to expose the trachea.

-

Make a small incision in the trachea and insert the cannula, securing it with a suture.

-

Attach a 1 mL syringe containing 0.8-1.0 mL of ice-cold PBS to the cannula.

-

Slowly instill the PBS into the lungs and then gently aspirate. Avoid creating a vacuum. This is the first lavage.

-

Pool the recovered fluid in a 15 mL conical tube on ice.

-

Repeat the instillation and aspiration process 2-4 times with fresh PBS.

-

Keep the collected BAL fluid on ice.

-

Centrifuge the BAL fluid at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

-

Resuspend the cell pellet in a suitable buffer for cell counting and differential analysis (e.g., cytospin preparation followed by staining).

Mandatory Visualizations

Caption: this compound inhibits the JAK-STAT signaling pathway.

Caption: Workflow for in vivo testing of this compound.

References

- 1. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing anesthesia and delivery approaches for dosing into lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theravance Biopharma Responds to COVID-19 Pandemic by Advancing TD-0903 to Treat Hospitalized Patients with Acute Lung Injury :: Theravance Biopharma [investor.theravance.com]

- 4. Theravance Biopharma Announces First Subject Dosed in Phase 1 Study of TD-0903, in Development for the Treatment of Hospitalized Patients with Acute Lung Injury Caused by COVID-19 :: Theravance Biopharma [investor.theravance.com]

Preparation of Nezulcitinib (TD-0903) Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nezulcitinib (TD-0903) is a potent, lung-selective, inhaled pan-Janus kinase (JAK) inhibitor that has been investigated for its potential in treating acute lung injury.[1][2] As a key modulator of the JAK-STAT signaling pathway, this compound blocks the activity of JAK1, JAK2, JAK3, and TYK2, thereby inhibiting the cytokine-induced inflammatory cascade.[2][3] Proper preparation of this compound stock solutions is critical for accurate and reproducible in vitro and in vivo experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research purposes.

Physicochemical Properties and Solubility Data

Accurate preparation of this compound stock solutions begins with an understanding of its fundamental physicochemical properties. This data is essential for calculating molar concentrations and selecting appropriate solvents.

| Property | Value |

| Chemical Name | (S)-(3-(dimethylamino)azetidin-1-yl)(2-(6-(2-ethyl-4-hydroxyphenyl)-1H-indazol-3-yl)-5-isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-6-yl)methanone |

| Molecular Formula | C₃₀H₃₇N₇O₂ |

| Molecular Weight | 527.67 g/mol [3] |

| CAS Number | 2412496-23-0 |

| Appearance | Solid powder |

| Solubility in DMSO | 10 mM[2] |

Recommended Storage Conditions

Proper storage of this compound in both its solid and dissolved forms is crucial to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | 12 Months |

| 4°C | 6 Months | |

| In Solvent | -80°C | 6 Months |

| -20°C | 6 Months |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

-

This compound (TD-0903) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of this compound (Molecular Weight: 527.67 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (527.67 g/mol ) * (1000 mg/g) = 5.28 mg

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

-

Solubilization: Cap the tube or vial securely and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C as recommended in the storage table.

Safety Precautions:

-

This compound is a potent inhibitor. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Perform all weighing and initial dissolution steps in a chemical fume hood to avoid inhalation of the powder.

-

DMSO is a penetrant solvent. Avoid direct skin contact.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.

Caption: this compound inhibits the JAK-STAT signaling pathway.

Caption: Workflow for preparing this compound stock solution.

References

Nezulcitinib: Application Notes and Protocols for Primary Human Lung Tissue Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nezulcitinib (formerly TD-0903) is an investigational, inhaled, lung-selective pan-Janus kinase (JAK) inhibitor. By targeting the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), this compound interferes with the JAK-STAT signaling pathway, a critical mediator of cellular responses to a wide range of cytokines and growth factors involved in inflammation.[1] Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory lung diseases.[1] Preclinical studies and clinical trials have explored this compound's potential in treating acute lung injury, particularly in the context of COVID-19-associated hyperinflammation.[1][2] In primary human immune and airway epithelial cells, this compound has been shown to block pathways associated with hyperinflammation and lung injury, suppressing the release of key inflammatory markers such as IFNγ, IL-6, IP-10, MCP-1, and GM-CSF.[3][4]

These application notes provide a comprehensive overview of the use of this compound in primary human lung tissue cultures, including its mechanism of action, relevant protocols for in vitro studies, and data presentation guidelines.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors that are pivotal in lung inflammation.[1] The binding of these extracellular signaling molecules to their corresponding receptors on the cell surface triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cellular proliferation.

This compound, as a pan-JAK inhibitor, broadly attenuates the inflammatory response by blocking the activity of multiple JAK isoforms, thereby preventing the downstream phosphorylation and activation of STATs. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines in the lung tissue.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its in vitro activity.

Table 1: this compound Biochemical Potency

| Target | pKi |

| JAK1 | 10.3 |

| JAK2 | 10.6 |

| JAK3 | 10.2 |

| TYK2 | 9.2 |

Data on file, Theravance Biopharma, as cited in a Phase I study publication.[5]

Table 2: In Vitro Activity of the Structurally Similar Pan-JAK Inhibitor TD-8236 in Primary Human Cells

| Assay | Cell Type | pIC50 |

| IL-13-induced STAT6 Phosphorylation | Primary Bronchial Epithelial Cells | 6.6 - 8.1 |

| IL-6-induced STAT Phosphorylation | Primary Immune Cells | 6.6 - 8.1 |

| IL-4-induced STAT Phosphorylation | Primary Immune Cells | 6.6 - 8.1 |

| IFNγ-induced STAT Phosphorylation | Primary Immune Cells | 6.6 - 8.1 |

| IL-12-induced STAT Phosphorylation | Primary Immune Cells | 6.6 - 8.1 |

| TSLP-induced CCL17 Release | Primary Immune Cells | 7.1 |

| IL-2 + αCD3-induced IFNγ Release | Primary Immune Cells | 7.3 |

| IL-5-induced Eosinophil Survival | Primary Eosinophils | 6.5 |

Data from a study on the closely related pan-JAK inhibitor TD-8236, providing an indication of the expected potency range for this compound.[6]

Experimental Protocols

The following are representative protocols for the application of this compound in primary human lung tissue cultures. These have been synthesized from established methods for lung explant culture and the known properties of this compound and similar pan-JAK inhibitors.

Protocol 1: Preparation and Culture of Primary Human Lung Tissue Explants (Precision-Cut Lung Slices - PCLS)

-

Tissue Acquisition: Obtain fresh human lung tissue from surgical resections in accordance with institutional ethical guidelines and informed consent.

-

Tissue Preparation:

-

Place the tissue in a sterile petri dish containing ice-cold sterile saline or culture medium.

-

Select a suitable area of the lung parenchyma, avoiding large airways and blood vessels.

-

Inject a low-melting-point agarose solution (e.g., 2% in culture medium) into the selected lung segment until it is fully inflated.

-

Place the inflated tissue on ice for 15-30 minutes to solidify the agarose.

-

-

Slicing:

-

Cut the agarose-embedded tissue into smaller blocks.

-

Use a high-precision vibratome to cut uniform tissue slices of 200-300 µm thickness.

-

Collect the slices in a petri dish containing culture medium.

-

-

Culture:

-

Transfer individual PCLS to a 24-well plate containing 500 µL of culture medium per well.

-

Culture medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2.5 µg/mL amphotericin B.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the culture medium every 24 hours.

-

Protocol 2: Induction of Inflammation and Treatment with this compound

-

Acclimatization: After 24 hours of initial culture, replace the medium and allow the PCLS to acclimatize for another 24 hours.

-

Inflammatory Stimulus:

-

Prepare a stock solution of an inflammatory stimulus such as lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL in sterile PBS) or a cytokine cocktail (e.g., IL-1β, TNF-α, IFN-γ at 10 µg/mL each in sterile PBS with 0.1% BSA).

-

Dilute the stimulus in culture medium to the desired final concentration (e.g., 1 µg/mL for LPS or 10 ng/mL for each cytokine).

-

Remove the existing medium from the PCLS and add the medium containing the inflammatory stimulus.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations for dose-response analysis. Based on the pKi values and data from similar compounds, a concentration range of 1 nM to 1 µM is recommended.

-

Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).

-

Add the this compound dilutions or vehicle control to the wells containing the PCLS and inflammatory stimulus.

-

-

Incubation: Incubate the treated PCLS for a specified period, typically 24 to 48 hours, at 37°C and 5% CO₂.

Protocol 3: Assessment of Inflammatory Response

-

Supernatant Collection: At the end of the incubation period, carefully collect the culture supernatant from each well.

-

Cytokine and Chemokine Measurement:

-

Use Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays (e.g., Luminex) to quantify the levels of key inflammatory mediators in the supernatant.

-

Target analytes may include IL-6, IL-8, TNF-α, IFN-γ, MCP-1 (CCL2), and IP-10 (CXCL10).

-

Follow the manufacturer's instructions for the chosen assay kit.

-

-

Data Analysis:

-

Calculate the concentration of each analyte in pg/mL or ng/mL.

-

Normalize the data to the vehicle control to determine the percentage of inhibition for each this compound concentration.

-

Generate dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) for this compound for each measured cytokine.

-

Concluding Remarks

This compound holds promise as a lung-selective anti-inflammatory agent. The provided protocols and data offer a framework for researchers to investigate its efficacy and mechanism of action in a physiologically relevant primary human lung tissue culture model. These studies can contribute to a better understanding of its therapeutic potential in inflammatory lung diseases.

References

- 1. A phase 2 multiple ascending dose study of the inhaled pan-JAK inhibitor this compound (TD-0903) in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of an inhaled pan-Janus kinase inhibitor, this compound, in hospitalised patients with COVID-19: results from a phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (TD-0903) / Theravance Biopharma [delta.larvol.com]

- 4. investor.theravance.com [investor.theravance.com]

- 5. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

Application Notes and Protocols for Preclinical Evaluation of Nezulcitinib in Experimental Lung Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of Nezulcitinib, an inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor, in murine models of acute lung inflammation.[1][2][3][4][5][6][7] The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines implicated in the pathogenesis of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[8][9][10][11] By inhibiting multiple JAK isoforms, this compound has the potential to broadly suppress the inflammatory cascade within the lungs.[12][5]

Core Concepts: Mechanism of Action and Experimental Rationale

The JAK/STAT signaling pathway is activated by a wide array of cytokines and growth factors that are central to the inflammatory response in the lungs.[8][10] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[11] Activated STATs then translocate to the nucleus to regulate the transcription of target genes, including those encoding inflammatory mediators.[10] this compound, as a pan-JAK inhibitor, is designed to interrupt this signaling cascade at a critical juncture, thereby mitigating the downstream inflammatory effects.[12]

The experimental designs outlined below utilize well-established murine models of acute lung injury induced by lipopolysaccharide (LPS) and bleomycin to simulate key aspects of human lung inflammation.[13][14][15][16][17] These models are characterized by robust inflammatory cell infiltration, particularly neutrophils, and the release of pro-inflammatory cytokines, providing a relevant context for assessing the therapeutic potential of this compound.[18][19]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Theravance Biopharma, Inc. Announces Top-Line Results From Phase 2 Study of this compound In Patients Hospitalized With Acute Lung Injury Due to COVID-19 [prnewswire.com]

- 2. Theravance’s this compound fails to meet Phase II goals in Covid-19 [clinicaltrialsarena.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase 2 multiple ascending dose study of the inhaled pan-JAK inhibitor this compound (TD-0903) in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of JAK/STAT in Interstitial Lung Diseases; Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Janus kinase/signal transducers and activator of transcription (JAK/STAT) and its role in Lung inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. Experimental Models and Emerging Hypotheses for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Animal Models of Acute Lung Injury [thoracic.org]

- 15. Mouse Models of Acute Lung Injury and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mouse Models of Acute Lung Injury and ARDS | Springer Nature Experiments [experiments.springernature.com]

- 17. jag.journalagent.com [jag.journalagent.com]

- 18. Detection of cytokine protein expression in mouse lung homogenates using suspension bead array - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Zafirlukast ameliorates lipopolysaccharide and bleomycin-induced lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nebulized Nezulcitinib in Preclinical Acute Lung Injury (ALI) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. The cytokine storm associated with ALI is largely mediated by the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. Nezulcitinib (formerly TD-0903), a potent pan-JAK inhibitor, is under investigation as a lung-selective, inhaled therapeutic for ALI.[1] By delivering this compound directly to the lungs via nebulization, it is possible to achieve high local concentrations and potent inhibition of the inflammatory cascade while minimizing systemic exposure and associated side effects.[2][3]

These application notes provide a detailed protocol for the use of nebulized this compound in a preclinical mouse model of ALI induced by Concanavalin A (ConA). This model is relevant for studying T-cell-mediated immune responses in the lungs.

Mechanism of Action: JAK-STAT Inhibition in ALI

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors implicated in the pathogenesis of ALI.[4] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes. This compound, as a pan-JAK inhibitor, broadly suppresses the activity of JAK1, JAK2, JAK3, and Tyk2, thereby attenuating the inflammatory response.[1][5]

Preclinical Efficacy of Nebulized this compound

A preclinical study in a Concanavalin A (ConA)-induced ALI mouse model demonstrated the potent anti-inflammatory effects of this compound administered via oropharyngeal aspiration.[6] The key findings from this study are summarized in the table below.

| Parameter | Treatment Group | Result | Percent Inhibition |

| CXCR3 Chemokines | This compound (0.6 and 2 mg/kg) | Reduction in CXCL9, CXCL10, and CXCL11 | ≥70-100% |

| BALF Neutrophils | This compound (0.6 and 2 mg/kg) | Reduction in neutrophil count | ~97% |

| pSTAT1 Staining | This compound (0.6 and 2 mg/kg) | Reduction in parenchymal staining | Not quantified |

| Histopathology | This compound (0.6 and 2 mg/kg) | Reduction in interstitial inflammation, peribronchial/perivascular edema, and neutrophil influx | Not quantified |

Table 1: Summary of Preclinical Efficacy Data for this compound in ConA-Induced ALI

Experimental Protocols

The following protocols provide a detailed methodology for a preclinical study of nebulized this compound in a ConA-induced ALI mouse model.

I. Concanavalin A-Induced Acute Lung Injury Model

This protocol describes the induction of ALI in mice using Concanavalin A, which stimulates T-cell activation and cytokine release, leading to lung inflammation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Concanavalin A (Sigma-Aldrich, Cat. No. C2010)

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Micropipettes and sterile tips

-

Animal handling and restraining devices

Procedure:

-

Preparation of ConA Solution: Dissolve Concanavalin A in sterile saline to a final concentration of 1 mg/mL.

-

Anesthesia: Anesthetize the mice using a standardized and approved institutional protocol.

-

Intratracheal Instillation:

-

Place the anesthetized mouse in a supine position on a surgical board.

-

Expose the trachea through a small midline incision in the neck.

-

Using a 26-gauge needle, carefully instill 15 mg/kg of the ConA solution directly into the trachea.

-

Suture the incision and allow the mouse to recover on a warming pad.

-

-

Monitoring: Monitor the animals for signs of respiratory distress. The peak of inflammation is typically observed 24-48 hours post-instillation.

II. Nebulization of this compound

This protocol outlines the administration of this compound to mice via nebulization using a nose-only exposure system.

Materials:

-

This compound (TD-0903)

-

Vehicle control (e.g., sterile saline with a suitable solubilizing agent)

-

Nebulizer (e.g., ultrasonic or vibrating mesh nebulizer)

-

Nose-only inhalation chamber for mice

-

Flow-controlled air source

-

Syringe pump

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound. The final concentration for nebulization should be calculated based on the nebulizer's output rate and the desired lung deposition dose (e.g., 0.6 or 2 mg/kg).

-

Prepare a vehicle control solution in the same manner.

-

-

Nebulization System Setup:

-

Assemble the nose-only inhalation chamber according to the manufacturer's instructions.

-

Connect the nebulizer to the chamber's aerosol inlet.

-

Use a syringe pump to deliver the this compound or vehicle solution to the nebulizer at a constant rate.

-

Set the airflow to the nebulizer to generate an aerosol with a mass median aerodynamic diameter (MMAD) of 1-3 µm for optimal deep lung deposition.

-

-

Dosing Regimen:

-

Administer the first dose of nebulized this compound or vehicle 60 minutes prior to ConA instillation.

-

Administer a second dose 10 hours after ConA instillation.

-

The duration of each nebulization session will depend on the solution concentration and the nebulizer's output rate to achieve the target dose.

-

-

Animal Exposure:

-

Place the mice in the restraining tubes of the nose-only exposure system.

-

Initiate the aerosol generation and exposure for the calculated duration.

-

After exposure, return the mice to their cages and monitor for any adverse effects.

-

III. Assessment of Lung Inflammation

At 24-48 hours post-ConA instillation, various endpoints can be assessed to quantify the extent of lung inflammation and the efficacy of this compound treatment.

1. Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Procedure:

-

Euthanize the mice and cannulate the trachea.

-

Instill and aspirate 1 mL of ice-cold PBS into the lungs three times.

-

Pool the recovered BAL fluid.

-

-

Analysis:

-

Cell Count and Differentials: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides for differential cell counting (neutrophils, macrophages, lymphocytes).

-

Protein Concentration: Measure the protein concentration in the BAL fluid supernatant (e.g., using a BCA assay) as an indicator of alveolar-capillary barrier permeability.

-

Cytokine/Chemokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IFNγ, TNF-α, IL-6) and chemokines (e.g., CXCL9, CXCL10, CXCL11) in the BAL fluid supernatant using ELISA or multiplex assays.

-

2. Lung Histopathology:

-

Procedure:

-

Perfuse the lungs with saline and then fix with 10% neutral buffered formalin.

-

Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

-

Analysis:

-

Score the lung sections for the severity of inflammation, edema, and cellular infiltration.

-

3. Immunohistochemistry:

-

Procedure:

-

Prepare paraffin-embedded lung sections as for histopathology.

-

Perform immunohistochemical staining for markers of inflammation, such as phosphorylated STAT1 (pSTAT1), to assess the in-situ inhibition of the JAK-STAT pathway.

-

Conclusion

This document provides a comprehensive protocol for evaluating the efficacy of nebulized this compound in a preclinical model of ALI. The ConA-induced ALI model in mice is a robust and relevant system for studying T-cell-mediated lung inflammation. The administration of this compound via nebulization offers a promising therapeutic strategy by targeting the inflammatory cascade directly in the lungs. The described experimental procedures and analytical methods will enable researchers to thoroughly investigate the therapeutic potential of this compound for the treatment of ALI/ARDS.

References

- 1. Phase I study in healthy participants to evaluate safety, tolerability, and pharmacokinetics of inhaled this compound, a potential treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theravance Biopharma Announces First Patient Dosed in Phase 2 Study of TD-0903 for the Treatment of Hospitalized Patients with Acute Lung Injury Caused by COVID-19 [prnewswire.com]

- 3. Theravance Biopharma Announces First Subject Dosed in Phase 1 Study of TD-0903, in Development for the Treatment of Hospitalized Patients with Acute Lung Injury Caused by COVID-19 :: Theravance Biopharma [investor.theravance.com]

- 4. researchgate.net [researchgate.net]

- 5. A phase 2 multiple ascending dose study of the inhaled pan-JAK inhibitor this compound (TD-0903) in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (TD-0903), an inhaled JAK inhibitor reduces ConA-induced lung inflammation and lung injury in mice | European Respiratory Society [publications.ersnet.org]

Application Notes and Protocols: Translational PK/PD Modeling for Inhaled Nezulcitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nezulcitinib (formerly TD-0903) is an inhaled, lung-selective, pan-Janus kinase (JAK) inhibitor developed for the treatment of acute lung injury by modulating inflammatory responses.[1][2] As a nebulized solution, it is designed to directly target the lungs, thereby maximizing local efficacy while minimizing systemic side effects. This document provides detailed application notes and protocols relevant to the translational pharmacokinetic/pharmacodynamic (PK/PD) modeling of inhaled this compound, summarizing available quantitative data and outlining key experimental methodologies.

Mechanism of Action & Signaling Pathway

This compound is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2.[3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in inflammation and immunity.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription, including many pro-inflammatory genes.[4] By inhibiting JAKs, this compound effectively blocks this cascade, leading to a reduction in the production of pro-inflammatory cytokines and chemokines in the airways.[1]

Translational PK/PD Modeling Approach

A translational PK/PD modeling approach was instrumental in the clinical development of inhaled this compound, particularly for the selection of the dose range for the first-in-human Phase I study.[1] This approach integrates preclinical in vitro and in vivo data to predict the drug's behavior in humans.

The predicted human lung PK profile for this compound was projected using an allometrically scaled animal compartmental model.[1] This model was fitted with lung and plasma PK data collected following both intravenous and inhalation administration of this compound in rats and dogs.[1] The projected dose range for clinical trials was determined based on the predicted exposure required to maintain an average free lung concentration of this compound equal to its half-maximal inhibitory concentration (IC50), as determined in a mouse model of JAK inhibition.[1]

Quantitative Data Summary

Preclinical Data

While specific preclinical PK/PD data tables are not publicly available, it is known that this compound has a high lung-to-plasma ratio and rapid metabolic clearance, contributing to its low systemic exposure.

Clinical Pharmacokinetics (Healthy Volunteers)

A Phase I, randomized, double-blind, placebo-controlled study in healthy volunteers evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of inhaled this compound.[1] The plasma PK data from this study are summarized below.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose) [1]

| Dose Group | N | Cmax (ng/mL) (Mean ± SD) | AUC0-inf (hr*ng/mL) (Mean ± SD) |

| 1 mg | 6 | 1.1 ± 0.5 | 4.9 ± 2.2 |

| 3 mg | 6 | 3.5 ± 1.5 | 15.8 ± 6.9 |

| 10 mg | 6 | 11.7 ± 4.8 | 53.0 ± 22.0 |

Table 2: Plasma Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Ascending Dose - Day 7) [1]

| Dose Group | N | Cmax (ng/mL) (Mean ± SD) | AUC0-24 (hr*ng/mL) (Mean ± SD) |

| 1 mg | 8 | 1.3 ± 0.6 | 6.7 ± 3.1 |

| 3 mg | 8 | 4.1 ± 1.8 | 21.4 ± 9.6 |

| 10 mg | 8 | 13.9 ± 6.2 | 72.9 ± 32.8 |

Data presented as mean ± standard deviation.

Overall and peak plasma exposures of this compound were low and increased in a dose-proportional manner, with no evidence of clinically significant drug accumulation.[1]

Clinical Pharmacodynamics (COVID-19 Patients)

In a Phase II study (NCT04402866) of hospitalized patients with COVID-19 and acute lung injury, the primary endpoint of respiratory failure-free days was not met.[5] However, a post-hoc analysis of a subgroup of patients with baseline C-reactive protein (CRP) levels below 150 mg/L suggested a potential clinical benefit.[6]

Table 3: Key Efficacy Endpoints in a Post-Hoc Analysis of Patients with Baseline CRP <150 mg/L [6]

| Endpoint | This compound (n=85) | Placebo (n=86) | Hazard Ratio (95% CI) | p-value |

| 28-day All-Cause Mortality | 1 death | 9 deaths | 0.097 | 0.009 |

| Time to Recovery (Median) | 10 days | 11 days | 1.48 | 0.02 |

Experimental Protocols

Inhaled Administration

In clinical trials, this compound was administered as a nebulized solution. The Phase II study in COVID-19 patients utilized the Aerogen Solo nebulizer system.[7]

Pharmacokinetic Analysis

Blood samples for PK analysis are typically collected at pre-dose and multiple time points post-dose. In the Phase I study, samples were collected up to 48 hours post-dose for the SAD cohorts and at various intervals during the 7-day dosing period for the MAD cohorts.

While the specific analytical method for this compound is not detailed in the publications, the quantification of small molecules in plasma and lung tissue for PK studies is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Protocol: General LC-MS/MS Quantification of this compound

-

Sample Preparation:

-

Plasma: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

-

Lung Tissue: Homogenization of the tissue followed by protein precipitation or solid-phase extraction.

-

-

Chromatographic Separation: